molecular formula C₆₈H₁₂₅N₁₇O₂₄ B1156763 Glucosamine-AEEA linker-chelator(DOTAM)

Glucosamine-AEEA linker-chelator(DOTAM)

Cat. No.: B1156763
M. Wt: 1564.82
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosamine-AEEA linker-chelator(DOTAM) is a useful research compound. Its molecular formula is C₆₈H₁₂₅N₁₇O₂₄ and its molecular weight is 1564.82. The purity is usually 95%.
BenchChem offers high-quality Glucosamine-AEEA linker-chelator(DOTAM) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucosamine-AEEA linker-chelator(DOTAM) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

Targeted Drug Delivery
The incorporation of DOTAM in drug delivery systems enhances the specificity and efficacy of therapeutic agents. The glucosamine component can facilitate targeting to cells expressing specific receptors, such as those involved in cancer or inflammatory diseases. Studies have shown that conjugating DOTAM with chemotherapeutic agents can improve their uptake by target cells while minimizing systemic toxicity .

Case Study: Chemotherapy Enhancement
In a study involving the delivery of doxorubicin conjugated with DOTAM, researchers observed a significant increase in the drug's accumulation in tumor tissues compared to free doxorubicin. The targeted delivery resulted in enhanced therapeutic efficacy and reduced side effects, highlighting the potential of DOTAM in cancer treatment .

Imaging Applications

Magnetic Resonance Imaging (MRI)
DOTAM has been explored as a contrast agent for MRI due to its ability to chelate paramagnetic ions like gadolinium. The glucosamine component can also enhance the biocompatibility and targeting capabilities of the contrast agent.

Case Study: MRI Contrast Agent Development
Research demonstrated that DOTAM-conjugated gadolinium complexes provided superior contrast enhancement in MRI scans of glioma models compared to traditional gadolinium-based contrast agents. The targeted nature of the glucosamine moiety allowed for improved visualization of tumor vasculature, facilitating better diagnosis and treatment planning .

Biosensing Applications

Carbohydrate Biosensors
The use of glucosamine derivatives, including DOTAM, in biosensing applications has shown promise for detecting biomolecules with high specificity. The carbohydrate recognition properties enable the development of sensors that can monitor glycoprotein interactions or disease biomarkers.

Case Study: Glycobiology Research
In glycobiology studies, carbohydrate-based sensors utilizing DOTAM have been employed to detect specific glycan structures on cell surfaces. These sensors have proven effective in identifying cancerous cells based on their unique glycosylation patterns, providing valuable insights into tumor biology and potential therapeutic targets .

Immunoconjugates for Targeted Therapy

Targeted Radioisotope Therapy
DOTAM can be utilized as part of immunoconjugates for targeted radioisotope therapy. By linking DOTAM to antibodies or other targeting moieties, researchers can direct radioisotopes specifically to diseased tissues, enhancing therapeutic outcomes while minimizing damage to healthy tissues.

Case Study: Radioimmunotherapy
A study highlighted the efficacy of DOTAM-linked immunoconjugates in delivering radioisotopes to tumor sites. This approach resulted in significant tumor regression in animal models while maintaining low toxicity levels in surrounding healthy tissues .

Data Tables

Application AreaKey FindingsReferences
Drug DeliveryEnhanced targeting and reduced toxicity
MRI ImagingImproved contrast enhancement
BiosensingSpecific detection of glycan structures
Targeted TherapyEffective tumor regression with low toxicity

Properties

Molecular Formula

C₆₈H₁₂₅N₁₇O₂₄

Molecular Weight

1564.82

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.